2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl
Overview
Description
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride is a synthetic derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of an aminoethyl group and multiple acetyl groups attached to the mannopyranoside structure. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride typically involves the acetylation of mannose followed by the introduction of the aminoethyl group. The process begins with the protection of the hydroxyl groups of mannose using acetyl groups. This is achieved by reacting mannose with acetic anhydride in the presence of a catalyst such as pyridine. The resulting tetra-O-acetyl-mannose is then reacted with 2-aminoethanol under acidic conditions to introduce the aminoethyl group, forming the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving carbohydrate metabolism and glycosylation processes.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with various enzymes and receptors, influencing biological processes such as glycosylation and signal transduction. The acetyl groups can also modulate the compound’s solubility and stability, enhancing its effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside hydrochloride
- 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside hydrochloride
- 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate
Uniqueness
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride is unique due to its specific mannopyranoside structure and the presence of the aminoethyl group. This combination of features allows it to participate in unique chemical reactions and biological interactions that are not observed with other similar compounds.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H/t12-,13-,14+,15+,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIQCVPXFEYMV-LRIGPCFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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